molecular formula C9H8N4O B14069937 2-Amino-1,7-naphthyridine-3-carboxamide CAS No. 55234-67-8

2-Amino-1,7-naphthyridine-3-carboxamide

Cat. No.: B14069937
CAS No.: 55234-67-8
M. Wt: 188.19 g/mol
InChI Key: ZVIFRFQPZSHNSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Perspectives and Evolution of Naphthyridine Derivatives in Heterocyclic Chemistry

The journey of naphthyridine chemistry began in 1893 when the first derivative of this cyclic system, a 1,8-naphthyridine (B1210474), was synthesized by Reissert, who named it as an analog of naphthalene (B1677914) containing two fused pyridine (B92270) rings. nih.gov Naphthyridines, as a class of nitrogen-containing heterocyclic compounds, exist as six distinct isomers based on the positioning of the nitrogen atoms within the two rings. researchgate.netnih.gov For a considerable period, the exploration of these scaffolds progressed at different paces for each isomer. digitallibrary.co.in

A significant catalyst for research in this field was the discovery of nalidixic acid, a 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, in 1962. nih.gov Its subsequent introduction into clinical practice in 1967 as an antibacterial agent marked a milestone, spurring immense interest in the 1,8-naphthyridine scaffold in particular. nih.govnih.gov This led to the development of a vast body of literature and numerous synthetic derivatives based on this core. digitallibrary.co.in

The synthesis of the naphthyridine core has been achieved through various classical organic reactions. Methodologies such as the Skraup reaction, Friedländer synthesis, and hetero-Diels-Alder reactions have been fundamental in constructing the bicyclic naphthyridine framework. nih.govnih.gov Over the years, these methods have been refined and expanded, allowing for the creation of a diverse library of substituted and fused naphthyridine derivatives. nih.govnih.govresearchgate.net While the 1,8-isomer has historically dominated the research landscape, attention has increasingly turned to the other isomers, including 1,7-naphthyridine (B1217170), as chemists seek to explore the full therapeutic potential of this heterocyclic family.

Pharmacophoric Significance of the Naphthyridine Scaffold in Contemporary Medicinal Chemistry Research

The naphthyridine framework is widely regarded as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This distinction is due to its ability to serve as a core structure for ligands that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.net The inherent properties of the naphthyridine ring system, including its planarity, aromaticity, and the presence of nitrogen atoms capable of forming crucial hydrogen bonds, make it an ideal building block for drug design. nih.govmdpi.com

Derivatives of naphthyridine have demonstrated a remarkable range of biological effects. These include antimicrobial, anticancer, anti-inflammatory, antiviral, analgesic, anticonvulsant, and antihypertensive properties. researchgate.netnih.govbenthamdirect.comnih.gov The versatility of this scaffold is evident in the variety of cellular components it can target, such as DNA, kinases, and topoisomerases. researchgate.netmdpi.comnih.gov This broad utility has cemented the naphthyridine core as a valuable starting point for the development of novel therapeutic agents.

Table 1: Biological Activities of Naphthyridine Derivatives

Biological Activity Target/Mechanism of Action (Example) Reference Compound Example
Antimicrobial DNA Gyrase Inhibition Nalidixic acid nih.gov
Anticancer Topoisomerase II Inhibition Voreloxin nih.gov
Antimalarial Unknown Pyronaridine nih.gov
Antiviral HIV-1 Integrase Inhibition Naphthyridine Derivatives researchgate.net
Antidepressant 5-HT3 Receptor Antagonism 1,8-naphthyridine-3-carboxamides nih.gov
Kinase Inhibition EGFR, c-Met Kinase 1,8-Naphthyridine Derivatives nih.govresearchgate.net

Rationale for Focused Academic Inquiry into 2-Amino-1,7-naphthyridine-3-carboxamide Scaffolds

The specific focus on the this compound architecture stems from a combination of the established potential of the broader naphthyridine family and the strategic placement of key functional groups. While the 1,8- and 1,5-isomers have been more extensively studied, the 1,7-naphthyridine scaffold offers a unique electronic and steric profile for molecular recognition by biological targets. The discovery that a naturally occurring 1,7-naphthyridine alkaloid, Bisleuconothine A, exhibits significant antiproliferative activity against colon cancer cells provides a strong rationale for investigating this particular isomeric core. nih.gov

The substituents at the 2- and 3-positions are critical for modulating the molecule's properties. The 2-amino group is a key pharmacophoric element, often involved in forming hydrogen bonds with target proteins, a common feature in many enzyme inhibitors and receptor ligands. The 3-carboxamide moiety is a versatile functional group that can also participate in hydrogen bonding and can be readily modified to fine-tune the compound's solubility, metabolic stability, and pharmacokinetic profile. Research into related structures, such as 1,8-naphthyridin-2-(1H)-one-3-carboxamides as cannabinoid receptor ligands and 2-methoxy-1,8-naphthyridine-3-carboxamides as serotonin (B10506) receptor antagonists, underscores the therapeutic potential of the 3-carboxamide group on the naphthyridine ring. nih.govnih.gov Furthermore, a patent describing 2-amino-1,8-naphthyridine-3-carboxamide (B11906850) derivatives as potent antimicrobial agents provides direct evidence that this specific substitution pattern is a promising avenue for drug discovery, a rationale that can be logically extended to the 1,7-isomer. google.com

Overview of Research Trajectories for Novel Polycyclic Aromatic Nitrogen Heterocycles

The study of this compound is part of a broader and highly active field focused on Polycyclic Aromatic Nitrogen Heterocycles (PANHs). Current research in this area is advancing along several key trajectories. A primary focus remains in medicinal chemistry, where efforts are directed toward the design and synthesis of increasingly complex fused heterocyclic systems to generate novel therapeutic agents. nih.govresearchgate.net A significant portion of this work is aimed at developing new anticancer drugs by targeting critical cellular machinery like receptor tyrosine kinases and DNA topoisomerases. nih.govresearchgate.net

In the realm of synthetic chemistry, a major trend is the development of more efficient and environmentally sustainable synthetic methods. The use of one-pot multicomponent reactions (MCRs) is gaining prominence as it allows for the construction of complex molecular architectures with high atom economy and reduced waste. rsc.org

Beyond their medicinal applications, PANHs are also the subject of investigation in other scientific disciplines. In environmental science, these compounds are studied as components of crude oil and as atmospheric pollutants resulting from the combustion of fossil fuels. nih.govresearchgate.netnih.gov Their ability to absorb light has also made them a topic of interest in atmospheric and climate science. mdpi.com Furthermore, the unique electronic properties of PANHs are being explored for potential applications in materials science, including the development of novel fluorescent probes and ligands for metal complexes. nih.govresearchgate.net This multi-faceted research landscape highlights the continuing importance and diverse potential of polycyclic aromatic nitrogen heterocycles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55234-67-8

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

2-amino-1,7-naphthyridine-3-carboxamide

InChI

InChI=1S/C9H8N4O/c10-8-6(9(11)14)3-5-1-2-12-4-7(5)13-8/h1-4H,(H2,10,13)(H2,11,14)

InChI Key

ZVIFRFQPZSHNSK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=NC(=C(C=C21)C(=O)N)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Amino 1,7 Naphthyridine 3 Carboxamide and Its Chemical Analogues

De Novo Synthetic Routes to the 1,7-Naphthyridine (B1217170) Core

The construction of the 1,7-naphthyridine ring system can be achieved through various synthetic strategies, ranging from classical cyclocondensation reactions to modern catalytic and multi-component approaches. These methods provide access to a diverse range of substituted 1,7-naphthyridines.

Multi-Component Reactions (MCRs) for Direct Cyclization

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. rsc.org Several MCR strategies have been developed for the synthesis of naphthyridine derivatives. rsc.org For instance, a three-component reaction has been developed to form dihydro-2,7-naphthyridine-1-ones, which can be subsequently oxidized to the corresponding naphthyridones. acs.org This approach demonstrates the potential of MCRs to rapidly assemble the core structure of naphthyridine analogues. acs.org Another example involves the diastereoselective synthesis of pyrano and furano naphthyridine derivatives using a camphor (B46023) sulfonic acid (CSA) catalyzed ABB' type multi-component coupling reaction. ekb.egresearchgate.net Researchers have also developed an environmentally benign, one-pot, multi-component protocol for the regioselective synthesis of substituted benzo[c]pyrazolo acs.orgresearchgate.netnaphthyridines "on-water". nih.gov This reaction proceeds through a Knoevenagel condensation, Michael addition, cyclization, decarboxylation, and aromatization cascade. nih.gov

Table 1: Examples of Multi-Component Reactions for Naphthyridine Synthesis

Reaction Type Reactants Catalyst Product Reference
Three-component Aldehydes, Amines, other components - Dihydro-2,7-naphthyridine-1-ones acs.org
ABB' type coupling 4-Aminopyridine, Cyclic enol ethers Camphor sulfonic acid (CSA) Pyrano and Furano naphthyridines ekb.egresearchgate.net
"On-water" reaction Isatin, Malononitrile (B47326), 3-Aminopyrazole None Benzo[c]pyrazolo acs.orgresearchgate.netnaphthyridines nih.gov

Catalytic Approaches for Ring Construction

Catalytic methods, particularly those employing transition metals, offer efficient and selective routes to the 1,7-naphthyridine core. Palladium-mediated cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are widely used for the functionalization of pre-existing naphthyridine scaffolds. acs.org These methods can also be integral to the ring-forming steps. For example, a palladium-catalyzed amination can be used to introduce an amino group that subsequently participates in a cyclization to form the second ring of the naphthyridine system. acs.org

Silver-catalyzed domino reactions have also been employed for the synthesis of fused heterocyclic systems, including naphthyridines. researchgate.net These reactions often proceed through a cascade of transformations, allowing for the rapid construction of complex molecular architectures from simple starting materials. researchgate.net

Cyclocondensation Strategies for Naphthyridine Formation

Classical cyclocondensation reactions remain a cornerstone for the synthesis of quinolines and their aza-analogs, the naphthyridines. The Friedländer annulation is a prominent example, involving the reaction of a 2-aminoaromatic aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govwikipedia.org This reaction is a direct and versatile method for constructing the pyridine (B92270) ring of the naphthyridine system. nih.gov Variations of the Friedländer synthesis have been developed using different catalysts, including Lewis acids and amine catalysts, to improve regioselectivity and reaction efficiency. organic-chemistry.orgnih.govrsc.org For instance, the use of novel amine catalysts like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been shown to provide highly regioselective Friedländer annulations with unmodified ketones. organic-chemistry.orgnih.gov

Other notable cyclocondensation reactions applicable to naphthyridine synthesis include:

Gould-Jacobs Reaction: This reaction involves the condensation of an aniline (B41778) derivative with an ethoxymethylenemalonate, followed by thermal cyclization and subsequent transformations to yield the quinolone ring system.

Combes Reaction: This acid-catalyzed reaction of anilines with β-diketones is a classical method for quinoline (B57606) synthesis that can be adapted for naphthyridines.

Povarov Reaction: This is a formal [4+2] cycloaddition reaction between an aromatic imine and an electron-rich alkene, providing access to tetrahydroquinoline derivatives, which can be subsequently oxidized.

Regioselective Functionalization and Derivatization Strategies on the 2-Amino-1,7-naphthyridine-3-carboxamide Scaffold

Once the 1,7-naphthyridine core is assembled, further functionalization is often required to synthesize specific target molecules. Regioselective derivatization is crucial for establishing structure-activity relationships in medicinal chemistry programs.

Direct Amination and Amidation Reactions

The introduction of amino and amido groups onto the naphthyridine scaffold can be achieved through various methods. Direct amination of a suitable precursor, such as a halogenated or triflate-substituted naphthyridine, can be accomplished using palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. nih.gov This reaction is a powerful tool for forming carbon-nitrogen bonds and has been successfully applied to the synthesis of amino-substituted 1,5-naphthyridine (B1222797) derivatives. nih.gov A similar strategy can be envisioned for the 1,7-naphthyridine system.

Amidation reactions, to form the carboxamide group at the 3-position, can be carried out from a corresponding carboxylic acid or ester precursor. Standard peptide coupling reagents can be employed to facilitate the reaction between the naphthyridine carboxylic acid and a desired amine. Alternatively, the direct synthesis of 1-amino-3-oxo-2,7-naphthyridines has been reported, which could potentially be converted to the target this compound. nih.gov

Halogenation and Subsequent Nucleophilic or Organometallic Transformations

Halogenation can be achieved using various reagents. For instance, N-halosuccinimides (NCS, NBS, NIS) are commonly employed for the controlled introduction of chlorine, bromine, and iodine, respectively. The reaction conditions, such as solvent and temperature, can be optimized to achieve regioselectivity.

Once halogenated, the resulting halo-2-amino-1,7-naphthyridine-3-carboxamides become valuable precursors for nucleophilic aromatic substitution (SNAr) and organometallic cross-coupling reactions. The electron-deficient nature of the naphthyridine ring system facilitates SNAr reactions, particularly when the halogen is positioned at an activated site. wikipedia.orgchemistrysteps.com The reaction proceeds through a Meisenheimer-like intermediate, and the rate is enhanced by the presence of electron-withdrawing groups. libretexts.org

Table 1: Examples of Nucleophilic Aromatic Substitution on Halogenated Naphthyridine Analogues

Halogenated Substrate Nucleophile Product Reference
2-chloro-1,5-naphthyridine NH4OH 2-amino-1,5-naphthyridine nih.gov
4-chloro-1,5-naphthyridine 3-(2-nitro-1-imidazolyl)-propylamine 4-(3-(2-nitro-1-imidazolyl)-propylamino)-1,5-naphthyridine nih.gov

Organometallic cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, provide powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a palladium or other transition metal catalyst to couple the halogenated naphthyridine with a suitable organometallic reagent (e.g., boronic acids, organozincs) or an amine.

Alkylation and Acylation at Heteroatomic and Carbanionic Centers

The this compound scaffold possesses multiple sites for alkylation and acylation, including the exocyclic amino group, the amide nitrogen, and potentially the ring nitrogens. The reactivity of these sites can be selectively targeted by careful choice of reagents and reaction conditions.

N-Alkylation: The exocyclic amino group can be alkylated under various conditions. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a common method. Direct alkylation with alkyl halides can also be employed, though it may lead to over-alkylation. To achieve mono-alkylation, protecting group strategies are often utilized. For instance, the amino group can be acylated, then alkylated, followed by deprotection. The N-alkylation of related 2-aminothiophenes has been achieved under mild conditions using cesium carbonate and tetrabutylammonium (B224687) iodide in DMF. rsc.org

N-Acylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation is not only a means of functionalization but also a common strategy for protecting the amino group during other synthetic steps.

Alkylation of the Amide: The amide nitrogen can also be alkylated, though it is generally less nucleophilic than the amino group. Strong bases are typically required to deprotonate the amide before alkylation.

Table 2: General Conditions for Alkylation and Acylation of Amino Groups

Transformation Reagents and Conditions Product Type Reference
N-Alkylation Alkyl halide, Cs2CO3, TBAI, DMF N-Alkyl-2-aminothiophene derivative rsc.org
N-Alkylation (reductive amination) Aldehyde/Ketone, NaBH4 or other reducing agent N-Alkyl amine monash.edu

Annulation of Additional Heterocyclic Rings for Fused Systems

The construction of fused heterocyclic systems based on the this compound core can lead to novel chemical entities with potentially enhanced biological activities. Annulation reactions involve the formation of a new ring fused to the existing naphthyridine framework.

One approach involves the functionalization of the naphthyridine core with reactive groups that can subsequently undergo intramolecular cyclization. For example, a derivative with an ortho-amino and a cyano group can be a precursor for the synthesis of fused pyrimidine (B1678525) rings.

Another strategy is the use of multicomponent reactions where the naphthyridine precursor reacts with other components to build a new fused ring in a single step. For instance, the synthesis of fused 1,8-naphthyridine (B1210474) derivatives has been achieved through a three-component reaction of an enhydrazinoketone, an aromatic aldehyde, and a malononitrile dimer. researchgate.net Similarly, furo[2,3-c]-2,7-naphthyridines have been synthesized from 1-amino-3-oxo-2,7-naphthyridines. nih.gov

Table 3: Examples of Fused Naphthyridine Synthesis

Starting Material Reaction Type Fused System Reference
1-Amino-3-oxo-2,7-naphthyridine Alkylation and cyclization Furo[2,3-c]-2,7-naphthyridine nih.gov
Enhydrazinoketone, aromatic aldehyde, malononitrile dimer Three-component reaction Benzo[b] nih.govgoogle.comnaphthyridine researchgate.net

Stereoselective Synthesis of Chiral Analogues (if applicable to this compound or its derivatives)

The introduction of chirality into the this compound structure can be of significant importance, as stereoisomers often exhibit different biological activities. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

Enzymatic asymmetric synthesis is another powerful tool for the preparation of chiral amino acids and their derivatives, which could potentially be incorporated into the this compound structure. rsc.org

Process Optimization and Scale-Up Considerations for Laboratory and Preclinical Material Generation

The transition of a synthetic route from a laboratory scale to a larger, preclinical scale requires careful process optimization to ensure safety, efficiency, and cost-effectiveness. Key considerations include the choice of starting materials, reagents, and solvents, as well as the optimization of reaction conditions such as temperature, concentration, and reaction time.

For the synthesis of this compound, a thorough evaluation of each synthetic step is necessary. This includes:

Reagent Selection: Replacing expensive, hazardous, or unstable reagents with cheaper, safer, and more stable alternatives.

Solvent Selection: Minimizing the use of toxic and environmentally harmful solvents and exploring greener alternatives.

Process Parameters: Optimizing reaction temperature, pressure, and stoichiometry to maximize yield and minimize side product formation.

Purification: Developing efficient and scalable purification methods, such as crystallization, to avoid chromatography where possible.

Safety Assessment: Conducting a thorough safety assessment of all chemical transformations and handling procedures.

A well-documented example of scaling up a multi-step synthesis is the total synthesis of nannocystin A, where challenges in reproducibility of certain reactions at a larger scale were overcome by employing alternative, more robust methods. mdpi.com

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms of the key synthetic transformations is crucial for optimizing reaction conditions and predicting the outcome of new reactions. For the synthesis and functionalization of this compound, several mechanistic aspects are of interest.

Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, the SNAr mechanism on the naphthyridine ring proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate (Meisenheimer complex). libretexts.org The stability of this intermediate is a key factor determining the reaction rate and is influenced by the position of electron-withdrawing groups.

Smiles Rearrangement: In the synthesis of related 1-amino-3-oxo-2,7-naphthyridines, a Smiles rearrangement has been observed. semanticscholar.org This intramolecular nucleophilic aromatic substitution involves the migration of an aryl group from a heteroatom to an adjacent one.

Organometallic Cross-Coupling Reactions: The mechanisms of palladium-catalyzed cross-coupling reactions are well-studied and typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. Understanding the kinetics and thermodynamics of each step can aid in the optimization of catalyst systems and reaction conditions.

Table 4: Common Compound Names

Compound Name
This compound
N-chlorosuccinimide
N-bromosuccinimide
N-iodosuccinimide
Sodium borohydride
Cesium carbonate
Tetrabutylammonium iodide
Acyl chloride
Anhydride
Malononitrile

Advanced Structural Elucidation and Conformational Analysis of 2 Amino 1,7 Naphthyridine 3 Carboxamide Derivatives

Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture and Hydrogen Bonding Networks

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for 2-amino-1,7-naphthyridine-3-carboxamide was not found in the available research, analysis of closely related naphthyridine derivatives provides significant insight into the expected molecular architecture and intermolecular interactions.

Studies on compounds like 2-amino-7-chloro-1,8-naphthyridine and 7-amino-1,8-naphthyridin-2(1H)-one monohydrate reveal common structural motifs that are likely to be present in the title compound. researchgate.netnih.gov A primary feature of these structures is the formation of extensive hydrogen bonding networks. The amino group (-NH2) and the carboxamide group (-CONH2) are excellent hydrogen bond donors, while the nitrogen atoms within the naphthyridine ring system act as acceptors.

Table 1: Representative Crystallographic Data for Related Naphthyridine Derivatives

Parameter 2-Amino-7-chloro-1,8-naphthyridine researchgate.net 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate nih.gov
Chemical Formula C₈H₆ClN₃ C₈H₇N₃O·H₂O
Crystal System Not Specified Monoclinic
Key Interactions N—H⋯N hydrogen bonds, π–π stacking N—H⋯N, N—H⋯O, O—H⋯O hydrogen bonds, π–π stacking
Structural Motifs Dimer formation, 1D chains Molecular tapes, 3D network

| π–π Stacking Distance | Not Specified | 3.246 (1) Å |

Solution-State Conformation and Dynamic Behavior Probes via High-Field and Multi-Dimensional NMR Spectroscopy

High-field and multi-dimensional NMR spectroscopy techniques are indispensable for determining the conformation and dynamic behavior of molecules in solution. For this compound derivatives, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide through-space correlations between protons, which helps to define the molecule's three-dimensional shape and preferred orientation of substituents.

NMR structural analysis of related 2-amino-1,8-naphthyridine dimers has shown that the orientation and conformation of the naphthyridine rings significantly impact their binding properties. nih.gov For the monomeric this compound, a key conformational question is the rotational isomerism around the C3-carbonyl bond of the carboxamide group. This rotation can lead to different spatial arrangements of the amide protons relative to the protons on the naphthyridine core.

NOESY or ROESY experiments would be expected to show correlations between the amide protons (-CONH₂) and the proton at the C4 position of the naphthyridine ring. The intensity of these correlations would help establish the predominant conformation (syn or anti) of the carboxamide group relative to the C4 position. Furthermore, chemical shift dispersion in the 1D ¹H-NMR spectrum can suggest a well-ordered structure in solution, free from significant aggregation at typical NMR concentrations. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. nih.govresearchgate.net The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

For this compound, the spectra would be dominated by vibrations of the amino (-NH₂), carboxamide (-CONH₂), and the aromatic naphthyridine ring system. Based on studies of similar molecules like 2-aminopyridine (B139424) derivatives, characteristic vibrational modes can be assigned. core.ac.uknih.gov

N-H Stretching: The amino and amide groups will exhibit N-H stretching vibrations, typically in the 3000–3500 cm⁻¹ region. Primary amines and amides usually show two distinct bands corresponding to asymmetric and symmetric stretching modes. core.ac.uk

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the carboxamide group is expected in the region of 1640–1680 cm⁻¹. The exact position can be influenced by hydrogen bonding. nih.gov

Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the naphthyridine ring typically appear in the 1400–1600 cm⁻¹ range. C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹.

N-H Bending: The scissoring or bending vibration of the -NH₂ group is expected around 1600 cm⁻¹.

The positions of the N-H and C=O stretching bands are particularly sensitive to hydrogen bonding. In the solid state, where hydrogen bonding is extensive, these bands are often broader and shifted to lower wavenumbers compared to their positions in a dilute solution in a non-polar solvent.

Table 2: Expected Vibrational Frequencies and Assignments for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Functional Group
N-H Asymmetric & Symmetric Stretching 3300 - 3500 Amino (-NH₂), Amide (-NH₂)
Aromatic C-H Stretching 3000 - 3100 Naphthyridine Ring
C=O Stretching 1640 - 1680 Carboxamide (-CONH₂)
N-H Bending 1580 - 1620 Amino (-NH₂), Amide (-NH₂)

| Aromatic C=C/C=N Stretching | 1400 - 1600 | Naphthyridine Ring |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, with a chemical formula of C₉H₈N₄O, HRMS would be used to verify the exact mass of its protonated molecule [M+H]⁺. nih.govachemblock.com

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, are used to analyze its structural components. unito.it The fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. While specific fragmentation data for the title compound is not available, a plausible fragmentation pathway can be proposed based on the known behavior of related aromatic amides and heterocyclic compounds. researchgate.net

Upon collision-induced dissociation, the protonated molecule would likely undergo fragmentation through several key pathways:

Loss of Ammonia (NH₃): The amino group at the C2 position could be lost as ammonia, resulting in a fragment ion with a mass difference of approximately 17 Da.

Loss of the Carboxamide Radical (•CONH₂): Cleavage of the bond between the naphthyridine ring and the carboxamide group could lead to the loss of a neutral •CONH₂ radical (mass of 44 Da).

Decarbonylation: Subsequent fragmentation of the remaining structure could involve the loss of carbon monoxide (CO, 28 Da) from the ring system, a common pathway for heterocyclic compounds.

Analysis of these fragmentation patterns allows for the unambiguous identification of the compound and provides corroborating evidence for the connectivity of its constituent atoms.

Theoretical and Computational Chemistry Investigations of 2 Amino 1,7 Naphthyridine 3 Carboxamide Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecular systems. indexcopernicus.com For the 2-amino-1,7-naphthyridine-3-carboxamide scaffold, DFT calculations are used to optimize the molecular geometry and analyze its electronic structure. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity and a greater potential for charge transfer interactions within the molecule. pmf.unsa.bascirp.org These calculations can predict sites susceptible to electrophilic or nucleophilic attack. indexcopernicus.com

Various quantum chemical descriptors derived from these calculations help in predicting the molecule's behavior. These parameters provide deeper insights into the stability and potential biological activity of the compound. researchgate.net

Quantum Chemical ParameterSignificanceTypical Application
EHOMO (Energy of HOMO)Electron-donating abilityPredicting reactivity towards electrophiles
ELUMO (Energy of LUMO)Electron-accepting abilityPredicting reactivity towards nucleophiles
ΔE (HOMO-LUMO Gap)Chemical reactivity and stability pmf.unsa.baAssessing kinetic stability and charge transfer potential pmf.unsa.ba
Chemical Hardness (η)Resistance to change in electron distribution pmf.unsa.baCorrelates with stability; derived from HOMO-LUMO gap pmf.unsa.ba
Dipole MomentMolecular polarityPredicting solubility and intermolecular interactions
Mulliken Atomic ChargesDistribution of electron charge among atoms scirp.orgIdentifying charged regions and potential interaction sites scirp.org

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations provide crucial insights into its dynamic behavior, conformational flexibility, and interactions with its environment, such as a solvent or a biological target. nsf.govnih.gov

These simulations can sample a vast number of conformations, revealing the molecule's preferred shapes and how it might adapt upon binding to a protein. nih.gov By explicitly including solvent molecules (typically water), MD can accurately model the influence of the solvent on the compound's conformation and its interactions with a target protein. physchemres.org

When studying a protein-ligand complex, MD simulations are used to assess the stability of the binding pose predicted by docking. physchemres.org Analysis of the root-mean-square deviation (RMSD) over the simulation time indicates whether the complex remains stable or undergoes significant conformational changes. nih.gov These simulations offer a deeper understanding of the complex's behavior, which is foundational for the further optimization of potential inhibitors. physchemres.org

MD Simulation ApplicationInformation GainedRelevance to Drug Design
Conformational AnalysisAccess to different low-energy shapes (conformations) of the molecule.Identifies the bioactive conformation required for target binding.
Solvent EffectsUnderstanding how water molecules interact with and influence the compound.Predicts solubility and the role of water in the binding pocket. physchemres.org
Protein-Ligand Complex StabilityAssessment of the stability of the binding mode over time via RMSD. nih.govValidates docking results and confirms stable binding interactions. physchemres.org
Flexibility AnalysisIdentifies flexible and rigid regions of the ligand and protein target. physchemres.orgHelps understand induced-fit mechanisms and dynamic interactions.

Molecular Docking and Molecular Mechanics Studies for Putative Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies are essential for identifying potential biological targets and understanding the molecular basis of its activity. The process involves placing the ligand into the binding site of a protein and calculating a docking score, which estimates the binding affinity. physchemres.org Compounds with high docking scores (more negative values) are considered to have a strong binding affinity and are selected as potential inhibitors. physchemres.org

Analysis of the docked pose reveals specific interactions between the ligand and amino acid residues in the protein's active site. researchgate.net These interactions are crucial for stabilizing the complex and can include:

Hydrogen bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and protein. physchemres.org

π-π stacking: Interactions between aromatic rings.

For the related 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold, docking studies have shown that the phenyl group can position itself deep within a hydrophobic region of the binding pocket, while other parts of the molecule form hydrogen bonds with specific amino acid residues. nih.gov Such insights are vital for structure-based drug design, allowing for modifications to the ligand to enhance these favorable interactions.

Interaction TypeDescriptionExample Residues (from related studies)
Hydrogen BondsElectrostatic attraction between a hydrogen atom and an electronegative atom (O, N).THR_278, TYR_294 physchemres.org
Hydrophobic InteractionsInteractions between nonpolar groups, driven by the exclusion of water.TRP_424, PHE_282, TYR_294 physchemres.org
Water BridgesA water molecule that forms hydrogen bonds with both the ligand and the protein.ILE_267, LYS_494 physchemres.org
π-π StackingAttractive, noncovalent interactions between aromatic rings.-

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of this compound derivatives, QSAR models can be developed to predict their activity and guide the design of new, more potent analogues.

The process involves calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical, steric, electronic, and structural properties of the molecules. nih.gov Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed biological activity (e.g., inhibitory concentration). nih.gov

A robust QSAR model has high predictive power, which is confirmed through rigorous internal and external validation techniques. nih.govresearchgate.net The resulting model can be used to predict the activity of untested compounds, prioritize synthesis efforts, and provide insights into the structural features that are important for biological activity. researchgate.net

Descriptor ClassDescriptionExamples
ElectronicDescribe the electronic properties of the molecule.HOMO/LUMO energies, dipole moment, atomic charges
StericRelate to the size and shape of the molecule.Molecular weight, van der Waals volume
HydrophobicDescribe the molecule's hydrophobicity.LogP (partition coefficient)
TopologicalQuantify molecular structure and branching.Connectivity indices, Wiener index

Cheminformatics and Virtual Screening Approaches for Library Design and Hit Identification

Cheminformatics and virtual screening are powerful tools used in the early stages of drug discovery to identify promising "hit" compounds from large chemical libraries. nih.gov These approaches can be applied to discover novel compounds based on the this compound scaffold.

Virtual screening involves the computational filtering of large databases of compounds (such as PubChem, ZINC, or commercial libraries like ChemDiv) to select a smaller subset of molecules that are most likely to bind to a specific biological target. nih.govchemdiv.com This process can be ligand-based, where known active molecules are used as a template to find similar compounds, or structure-based, which relies on docking compounds into the three-dimensional structure of the target protein. nih.gov

The workflow typically involves several layers of filtration. chemdiv.com An initial screen might use simple property filters (e.g., drug-likeness rules) to remove undesirable compounds. This is followed by more computationally intensive methods like high-throughput virtual screening (HTVS) and finally more precise docking protocols for the most promising candidates. physchemres.org This multi-step approach efficiently narrows down vast chemical libraries to a manageable number of compounds for experimental testing, accelerating the process of hit identification. physchemres.orgchemdiv.com

StepMethodPurpose
1. Library PreparationDatabase acquisition (e.g., ChemDiv, PubChem). chemdiv.comGather a large and diverse set of chemical structures.
2. Initial FilteringRule-based filtering (e.g., Lipinski's Rule of Five).Remove compounds with poor physicochemical properties.
3. High-Throughput Virtual Screening (HTVS)Fast docking algorithms.Rapidly screen millions of compounds to identify a large set of potential binders. physchemres.org
4. Refined DockingMore accurate docking protocols (e.g., Standard Precision, Extra Precision).Re-score the initial hits with higher accuracy to reduce false positives. physchemres.org
5. Hit SelectionAnalysis of docking scores and binding poses.Select a final, smaller set of compounds for experimental validation. physchemres.org

Biological Activities and Molecular Interaction Profiles of 2 Amino 1,7 Naphthyridine 3 Carboxamide Analogues

Investigation of Enzyme Modulatory Effects

Analogues of 2-amino-1,7-naphthyridine-3-carboxamide have been investigated for their ability to modulate the activity of several important enzyme families. These interactions are often characterized by high affinity and specificity, making them attractive candidates for therapeutic development.

Kinase Inhibition Profiles and ATP-Binding Site Interactions

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP-binding site of the enzyme. nih.gov The this compound scaffold has been incorporated into molecules designed as kinase inhibitors. For instance, a number of 1-propargyl-1,8-naphthyridine-3-carboxamide derivatives have been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines, with some compounds showing high potency. nih.gov

The structure-activity relationship (SAR) of these compounds often reveals that modifications to the carboxamide group and substitutions on the naphthyridine ring significantly influence their inhibitory activity and selectivity. For example, in a series of 2-acylaminothiophene-3-carboxamides, which share a similar structural motif, specific modifications led to potent inhibition of both wild-type and mutant ABL kinases. nih.gov Similarly, the introduction of different substituents on quinazolinone derivatives, which also feature a carboxamide, resulted in potent and selective CDK9 inhibitors that occupy the ATP binding site. mdpi.com While specific IC50 values for a broad panel of kinases for this compound analogues are not extensively documented in the public domain, the general strategy of targeting the kinase ATP-binding site with related carboxamide-containing scaffolds is well-established.

Table 1: Kinase Inhibition by Carboxamide-Containing Compounds

Compound Type Target Kinase Activity
1-propargyl-1,8-naphthyridine-3-carboxamide derivatives Various (Cancer Cell Lines) High Cytotoxicity
2-acylaminothiophene-3-carboxamides BCR-ABL Kinase (WT and T315I mutant) Micromolar Inhibition
Substituted Quinazolinones Cyclin-Dependent Kinase 9 (CDK9) Sub-micromolar IC50

This table is generated based on data from related structural classes to illustrate the potential of the core scaffold.

DNA Gyrase and Topoisomerase Inhibition Mechanisms

DNA gyrase and topoisomerases are essential enzymes that control the topological state of DNA and are validated targets for antibacterial and anticancer therapies. The naphthyridine scaffold is a well-known pharmacophore in this area, with nalidixic acid, a 1,8-naphthyridine-3-carboxylic acid derivative, being one of the earliest quinolone antibiotics that inhibits the A subunit of bacterial DNA gyrase. nih.gov

Derivatives of 1,8-naphthyridine (B1210474) have been developed as potent inhibitors of DNA gyrase and topoisomerase IV. For example, trovafloxacin, a fluoroquinolone antibiotic with a 1,8-naphthyridine core, is an inhibitor of both topoisomerase IV and DNA synthesis. nih.gov More recently, tricyclic analogs bearing a pyridooxazinone carboxamide linked to a naphthyridinone moiety have been shown to possess potent antibacterial activity against both Gram-positive and Gram-negative pathogens through a mechanism that involves the inhibition of DNA gyrase and unexpected targeting of human topoisomerase IIα. nih.gov Some 7-methyl-1,8-naphthyridinone derivatives substituted with a 1,2,4-triazole (B32235) ring have demonstrated inhibitory effects against DNA gyrase with IC50 values in the range of 1.7–13.2 µg/mL. nih.gov

Table 2: DNA Gyrase and Topoisomerase Inhibition by Naphthyridine Derivatives

Compound/Derivative Target Enzyme Organism/Cell Line IC50/Activity
Nalidixic acid DNA Gyrase (Subunit A) Bacteria Selective and reversible blockage of DNA replication
Trovafloxacin Topoisomerase IV, DNA synthesis Bacteria Broad-spectrum antibacterial
Azatricyclic amide-linked pyridooxazinone DNA Gyrase, Topoisomerase IIα Bacteria, Human leukemia K562 cells Potent antibacterial, induces DNA strand breaks
7-methyl-1,8-naphthyridinone derivatives DNA Gyrase B. subtilis IC50: 1.7–13.2 µg/mL

This table is generated based on data from the provided text.

Phosphodiesterase (PDE) Inhibition and Selectivity

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, thereby playing a crucial role in signal transduction pathways. Inhibitors of PDEs have therapeutic applications in a wide range of diseases. While direct evidence for this compound analogues as potent PDE inhibitors is limited in the available literature, structurally related compounds have shown significant activity. For instance, a series of pyridine (B92270) and pyrimidine-based compounds have been identified as selective inhibitors of PDE4D, an isoform implicated in cognitive function and inflammation. mdpi.com The design of selective PDE5 inhibitors, used in the treatment of erectile dysfunction, often incorporates a core structure that can engage in key interactions within the enzyme's active site, a role that could potentially be fulfilled by a naphthyridine carboxamide scaffold. nih.gov

Receptor Ligand Binding and Functional Modulation

The versatility of the this compound scaffold extends to its ability to serve as a template for the design of ligands that bind to and modulate the function of various G-protein coupled receptors (GPCRs).

G-Protein Coupled Receptor (GPCR) Interactions (e.g., Serotonin (B10506) Receptors, Cannabinoid Receptors, Tachykinin NK1 Receptor Antagonism)

Serotonin Receptors: Piperazine analogues of naphthyridine-3-carboxamides have been designed and synthesized as 5-HT3 receptor antagonists. One such compound, 8h, exhibited prominent 5-HT3 receptor antagonism with a pA2 value of 7.3 on isolated guinea pig ileum. nih.gov This finding suggests that the naphthyridine-3-carboxamide core can be effectively utilized to target the 5-HT3 receptor, which is involved in nausea and vomiting, as well as anxiety and depression.

Cannabinoid Receptors: The 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold has been identified as a promising framework for the development of potent and selective ligands for the cannabinoid type 2 (CB2) receptor. acs.org A series of these derivatives, functionalized at the N-1 or C-6 positions, have shown high selectivity and affinity in the nanomolar range for the CB2 receptor, with many compounds displaying no significant affinity for the CB1 receptor. acs.org For example, compounds with a hydroxyalkyl chain at the N-1 position showed increasing CB2 receptor affinity with longer chain lengths while remaining devoid of CB1 affinity. acs.org

Tachykinin NK1 Receptor Antagonism: Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated as potent and orally active tachykinin NK1 receptor antagonists. nih.gov One compound, (aR,9R)-8b, demonstrated excellent in vitro antagonistic activity with an IC50 of 0.45 nM for the inhibition of [125I]BH-SP binding in human IM-9 cells. nih.gov The structure-activity relationships in this series highlighted the importance of the stereochemistry around the -C((6))(=O)-N((7))-CH(2)Ar moiety for NK1 receptor recognition. nih.gov

Table 3: GPCR Interaction Profile of Naphthyridine Carboxamide Analogues

Compound/Analogue Receptor Target Assay Type Affinity/Activity (Ki/IC50/pA2) Selectivity
Naphthyridine-3-carboxamide 8h 5-HT3 Isolated guinea pig ileum pA2 = 7.3 -
1,8-Naphthyridin-2(1H)-one-3-carboxamide derivatives CB2 Radioligand displacement ([3H]CP-55,940) Ki in nanomolar range High selectivity over CB1
(aR,9R)-8b (1,7-naphthyridine-6-carboxamide derivative) Tachykinin NK1 [125I]BH-SP binding (human IM-9 cells) IC50 = 0.45 nM -

This table is generated based on data from the provided text.

Other Receptor Subtype Affinity and Selectivity

Beyond the well-characterized interactions with serotonin, cannabinoid, and tachykinin receptors, the this compound scaffold has the potential to be adapted to target other receptor subtypes. The principles of structure-based drug design can be applied to modify the core structure to achieve desired affinity and selectivity for a wide range of GPCRs. For instance, a study on thieno[3,2-b]pyridine-5-carboxamide and 2,3-difluorobenzamide (B105335) derivatives as negative allosteric modulators of metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5) demonstrated that subtle changes to the heterocyclic core, such as the introduction of a nitrogen atom to form a 1,7-naphthyridine (B1217170), could significantly impact potency. nih.gov This highlights the sensitivity of receptor-ligand interactions to the electronic and steric properties of the scaffold. The development of selective ligands is crucial for minimizing off-target effects, and the naphthyridine carboxamide framework provides a versatile starting point for achieving such selectivity through systematic medicinal chemistry efforts.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

Analogues of this compound have demonstrated notable antiproliferative and cytotoxic effects against various cancer cell lines. This has led to investigations into their potential as novel anticancer agents. The core naphthyridine structure is a versatile scaffold that allows for chemical modifications, leading to a wide array of derivatives with diverse biological activities. nih.gov

Mechanistic Basis of Cell Cycle Arrest and Apoptosis Induction

The anticancer activity of certain naphthyridine analogues is linked to their ability to induce cell cycle arrest and apoptosis, which are crucial mechanisms for controlling cell proliferation. nih.gov While the precise molecular pathways for all this compound analogues are not fully elucidated, studies on related naphthyridine compounds provide insight into their potential mechanisms of action.

One significant mechanism of action for some naphthyridine derivatives is the inhibition of topoisomerase II, an enzyme essential for DNA replication and cell division. nih.gov By targeting this enzyme, these compounds can lead to DNA damage and ultimately trigger apoptotic cell death. For instance, a study on the benzonaphthyridine derivative SN 28049 identified it as a topoisomerase IIα poison. nih.gov

Furthermore, some naturally occurring naphthyridine alkaloids have been observed to induce cell cycle arrest. For example, Bisleuconothine A, a 1,7-naphthyridine alkaloid, has been shown to induce G0/G1 cell cycle arrest in cancer cells. nih.gov The induction of apoptosis has also been observed with other heterocyclic compounds, where treatment with these agents leads to DNA fragmentation, a hallmark of apoptosis. mdpi.com In some cases, this is accompanied by cell cycle arrest in the G2/M phase. mdpi.com

The table below summarizes the observed effects of some naphthyridine derivatives on cell cycle and apoptosis.

Compound TypeCancer Cell Line(s)Observed Effect(s)Reference(s)
Benzonaphthyridine derivative (SN 28049)H460Topoisomerase IIα poisoning nih.gov
Bisleuconothine A (1,7-naphthyridine alkaloid)Colon cancer cellsG0/G1 cell cycle arrest nih.gov
Ruthenium(III) complex of 2-aminophenyl benzimidazoleMCF7 and Caco2Induction of apoptosis, cell cycle arrest in G2/M phase mdpi.com
1-propargyl-1,8-naphthyridine-3-carboxamide derivativesVarious cancer cell linesHigh cytotoxicity nih.gov

Specificity for Transformed vs. Non-Transformed Cells

A critical aspect in the development of anticancer agents is their selectivity, meaning their ability to preferentially target cancer cells over healthy, non-transformed cells. This selectivity minimizes side effects and improves the therapeutic window of a drug. While comprehensive studies directly comparing the cytotoxicity of this compound analogues on transformed versus non-transformed cells are limited, the principle of selective toxicity is a key consideration in the evaluation of novel anticancer compounds.

Research on other classes of compounds, such as certain prenylated flavonoids, has highlighted the importance of this selective action. mdpi.com For instance, some flavonoids have demonstrated high selectivity towards various cancer cell lines while exhibiting significantly lower cytotoxicity against normal cell lines. mdpi.com In a study involving ruthenium complexes with a ligand structurally related to the amino-benzimidazole scaffold, the compounds showed potent activity against cancer cells while being inactive in a noncancerous cell line, indicating a degree of selectivity. mdpi.com

The development of this compound analogues with a high therapeutic index, which is a measure of a drug's safety and efficacy, will depend on achieving a favorable balance between potent anticancer activity and minimal toxicity to normal cells. Further research is needed to systematically evaluate the specificity of this class of compounds.

Antimicrobial Activity and Bacterial Target Identification

Naphthyridine derivatives have a well-established history as effective antimicrobial agents, with nalidixic acid, a 1,8-naphthyridine-3-carboxylic acid derivative, being one of the earliest quinolone antibiotics. nih.gov Analogues of this compound are also being explored for their potential antibacterial properties.

Spectrum of Activity Against Gram-Positive and Gram-Negative Pathogens

The antimicrobial spectrum of naphthyridine derivatives can be broad, encompassing both Gram-positive and Gram-negative bacteria. The specific activity of these compounds is often influenced by the substituents on the naphthyridine core. For example, certain 1,8-naphthyridine-3-carboxamide derivatives have shown activity against a range of pathogens.

The following table provides examples of the antibacterial spectrum of various naphthyridine analogues.

Compound/Analogue TypeGram-Positive BacteriaGram-Negative BacteriaReference(s)
Nalidixic acid-Urinary tract infections caused by Gram-negative bacteria nih.gov
EnoxacinMany Gram-positive bacteriaMany Gram-negative bacteria nih.gov
GemifloxacinStaphylococcus aureus, Streptococcus pneumoniaeHaemophilus influenzae, Klebsiella pneumoniae, Moraxella catarrhalis nih.gov
TrovafloxacinGram-positive streptococciGram-negative pathogens, including resistant Neisseria gonorrhoeae nih.gov
ZabofloxacinMultidrug-resistant Gram-positive bacteriaNeisseria gonorrhoeae nih.gov
Tricyclic NBTIs with amide linkageMethicillin-resistant Staphylococcus aureus (MRSA)- nih.gov
2-amino-3-cyanopyridine derivativesBacillus subtilisEscherichia coli researchgate.net
Thiazolidine-2,4-dione carboxamide derivativesStaphylococcus aureus (one compound)Escherichia coli, Pseudomonas aeruginosa (weak to moderate activity) mdpi.com

Mechanisms of Action (e.g., DNA replication inhibition, ribosomal interference)

The primary and most well-documented mechanism of antibacterial action for many naphthyridine derivatives is the inhibition of bacterial DNA replication. nih.gov This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govnih.gov

DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. mdpi.com Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. mdpi.com By inhibiting these enzymes, naphthyridine analogues prevent proper DNA synthesis and segregation, leading to bacterial cell death. nih.gov

For instance, nalidixic acid selectively and reversibly blocks DNA replication by inhibiting the A subunit of bacterial DNA gyrase. nih.gov More advanced analogues, such as gemifloxacin, act by inhibiting both DNA gyrase and topoisomerase IV. nih.gov Novel bacterial topoisomerase inhibitors (NBTIs) with a tricyclic structure and an amide linkage have also been shown to have potent dual-target inhibition of both enzymes. nih.gov While ribosomal interference has been noted as a mechanism for some antimicrobial agents, the predominant mechanism for the antibacterial action of the naphthyridine class of compounds is through the inhibition of DNA replication.

Antiviral Properties and Viral Target Elucidation (e.g., Anti-HIV Integrase Inhibition)

In addition to their anticancer and antimicrobial activities, certain naphthyridine derivatives have emerged as promising antiviral agents, particularly in the context of Human Immunodeficiency Virus (HIV). pnas.org

The antiviral activity of a notable 8-hydroxy-(1,6)-naphthyridine-7-carboxamide inhibitor, L-870,810, is a direct result of its effect on HIV-1 integrase. nih.gov HIV-1 integrase is one of the three essential viral enzymes required for HIV-1 replication, making it a key target for antiretroviral drug development. pnas.org

This class of naphthyridine carboxamides specifically inhibits the strand transfer step of the integration process, which is the insertion of the viral DNA into the host cell's genome. nih.govpnas.org The mechanism involves the binding of the inhibitor to the complex of integrase and viral DNA. pnas.org These inhibitors are mechanistically similar to the diketo acid series of integrase inhibitors. nih.gov

Importantly, viruses that develop resistance to L-870,810 contain specific mutations in the integrase enzyme (at residues 72, 121, and 125) that are distinct from the mutations associated with resistance to the diketo acid inhibitors. nih.gov This suggests that despite a similar mechanism of action, the binding interactions of the naphthyridine carboxamides within the integrase active site are unique. nih.gov This finding provides a rationale for developing integrase inhibitors with the potential for non-overlapping resistance profiles. pnas.orgnih.gov

The antiviral spectrum of L-870,810 includes not only various strains of HIV-1, including multidrug-resistant isolates, but also HIV-2 and Simian Immunodeficiency Virus (SIV). nih.gov The development of 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds represents a more recent advancement in the pursuit of potent HIV-1 integrase inhibitors with improved resistance profiles. acs.orgnih.gov

Immunomodulatory and Anti-inflammatory Effects

Research into the immunomodulatory and anti-inflammatory properties of naphthyridine derivatives has revealed their potential to modulate key signaling pathways involved in the immune response. Although direct studies on this compound are not prevalent, investigations into its isomers, particularly 1,8-naphthyridine-3-carboxamide derivatives, offer valuable insights.

One study highlighted a series of 1-propargyl-1,8-naphthyridine-3-carboxamide derivatives, where certain compounds demonstrated significant anti-inflammatory activity. These compounds were shown to down-regulate the production of pro-inflammatory cytokines, which are key mediators of inflammation. The modulation of these signaling molecules suggests a potential mechanism for the observed anti-inflammatory effects.

Another investigation focused on a 1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide derivative, identified as VL15, which exhibited immunomodulatory properties through its action as a selective cannabinoid CB2 receptor agonist. nih.gov This compound was found to reduce the proliferation of peripheral blood mononuclear cells (PBMCs), arrest the cell cycle, and decrease the expression of T cell activation markers. nih.gov Furthermore, it influenced key inflammatory signaling pathways by down-regulating phosphorylated proteins such as NF-κB, IKKαβ, IκBα, ERK, and Akt. nih.gov These findings underscore the potential of the naphthyridine scaffold to serve as a basis for the development of novel immunomodulatory agents.

The anti-inflammatory activities of several 1,8-naphthyridine-3-carboxamide derivatives were also evaluated by observing their impact on cytokine and chemokine secretion by dendritic cells. This indicates that compounds with this core structure can interfere with the initial stages of the immune response, further supporting their potential as anti-inflammatory agents.

Table 1: Immunomodulatory and Anti-inflammatory Activities of Selected Naphthyridine Analogues

Compound/Derivative ClassObserved EffectMechanism of Action/Target
1-propargyl-1,8-naphthyridine-3-carboxamidesSignificant anti-inflammatory activityDown-regulation of pro-inflammatory cytokines
1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide (VL15)Reduced PBMC proliferation, cell cycle arrest, down-regulation of T cell activation markersSelective cannabinoid CB2 receptor agonism; Down-regulation of NF-κB, IKKαβ, IκBα, ERK, and Akt phosphorylation nih.gov
1,8-naphthyridine-3-carboxamidesModulation of cytokine and chemokine levelsSecretion by dendritic cells

Other Biologically Relevant Activities (e.g., Antimalarial, Antioxidant, Anticonvulsant)

The versatility of the naphthyridine scaffold extends to other areas of therapeutic interest, including antimalarial, antioxidant, and anticonvulsant activities. While direct evidence for this compound is scarce, related structures have shown promise in these domains.

The core structure of naphthyridines is related to quinolines, a well-known class of antimalarial agents. This structural similarity suggests that naphthyridine derivatives could potentially interfere with processes vital to the malaria parasite, such as hemozoin formation, a mechanism of action for established drugs like chloroquine (B1663885) and quinine.

Regarding anticonvulsant properties, various nitrogen-containing heterocyclic compounds have been investigated for their potential to treat epilepsy. The structural features of certain amide derivatives have been associated with anticonvulsant activity, suggesting that the carboxamide moiety of this compound could be a key pharmacophore. Studies on other amide-containing compounds have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock and subcutaneous pentylenetetrazole screens.

While specific antioxidant studies on this compound were not identified, the general ability of heterocyclic compounds to act as radical scavengers and modulate oxidative stress pathways is an area of active research.

Table 2: Potential Other Biological Activities of Naphthyridine Analogues

ActivityRationale/Supporting Evidence from AnaloguesPotential Mechanism of Action
Antimalarial Structural similarity to quinoline (B57606) antimalarials.Inhibition of hemozoin formation.
Anticonvulsant Presence of an amide group, a common feature in some antiepileptic drugs.Modulation of ion channels or neurotransmitter systems.
Antioxidant General properties of heterocyclic compounds.Radical scavenging, modulation of oxidative stress pathways.

Structure Activity Relationship Sar Studies and Rational Design Principles

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of 2-amino-1,7-naphthyridine-3-carboxamide and its analogs is significantly influenced by the nature and position of substituents on the naphthyridine core. Systematic modifications have been explored to understand and optimize the interactions of these compounds with their biological targets.

One area of investigation has been the substitution on the naphthyridine ring of the related 2-amino-1,8-naphthyridine scaffold, which provides insights applicable to the 1,7-naphthyridine (B1217170) isomer. For instance, the introduction of methyl groups to the naphthyridine ring of 2-amino-1,8-naphthyridines has been shown to enhance binding affinity for cytosine opposite an apurinic (AP) site in DNA duplexes. A study demonstrated that the binding affinity increased with the number of methyl groups, following the order: 2-amino-1,8-naphthyridine (AND) < 2-amino-7-methyl-1,8-naphthyridine (AMND) < 2-amino-5,7-dimethyl-1,8-naphthyridine (ADMND) < 2-amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND). nih.gov This enhanced affinity is attributed to a reduction in the loss of binding entropy upon the introduction of the hydrophobic methyl groups. nih.gov

In the context of antimicrobial agents, various substituents on the 2-amino-1,8-naphthyridine-3-carboxamide (B11906850) core have been explored. google.com These include modifications at different positions with groups such as methyl, trifluoromethyl, bromo, chloro, ethyl, cyclopropyl, and vinyl groups. google.com For example, compounds like 2-amino-6-methyl-7-trifluoromethyl- nih.govfrontiersin.orgnaphthyridine-3-carboxylic acid amide and 2-amino-6-bromo-7-chloro-5-ethyl- nih.govfrontiersin.orgnaphthyridine-3-carboxylic acid amide have been synthesized and evaluated for their antibacterial properties. google.com These substitutions aim to modulate the electronic and steric properties of the molecule to improve its efficacy against various bacterial pathogens, including Gram-positive and Gram-negative strains. google.com

Furthermore, structure-activity relationship (SAR) studies on other classes of naphthyridine derivatives have highlighted the importance of specific substituents. For instance, in a series of 1,8-naphthyridine (B1210474) sulfonamides, the presence of electron-withdrawing groups like chloro and nitro at the para position of a phenyl ring was found to improve antimicrobial activity. researchgate.net While not directly on the this compound scaffold, these findings provide valuable insights into the types of substitutions that could potentially enhance the biological activity of this compound.

The following table summarizes the effect of methyl group substitutions on the binding affinity of 2-amino-1,8-naphthyridines for cytosine. nih.gov

CompoundNumber of Methyl Groups1:1 Binding Constant (10^6 M^-1)
2-amino-1,8-naphthyridine (AND)00.30
2-amino-7-methyl-1,8-naphthyridine (AMND)12.7
2-amino-5,7-dimethyl-1,8-naphthyridine (ADMND)26.1
2-amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND)319

Positional and Stereochemical Influences on Molecular Recognition and Efficacy

For the closely related 2-amino-1,8-naphthyridine series, the position of substituents significantly impacts molecular recognition. For example, in dimeric forms of 2-amino-1,8-naphthyridine, altering the connection points of the two monomer units modulates their binding to specific DNA and RNA motifs. nih.gov This structural variation influences how the molecules interact through stacking and hydrogen bonding, thereby affecting their ability to recognize cytosine-rich sequences. nih.gov

The stereochemistry of substituents is also a key determinant of biological activity. In many biologically active compounds, including those with a naphthyridine core, the presence of asymmetric centers can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different potencies and efficacies. For instance, a patent describing 2-amino-1,8-naphthyridine-3-carboxamide derivatives as antimicrobial agents notes that the compounds may contain one or more stereogenic centers, such as at an alpha-carbon to a carbonyl group. google.com This allows for the existence of different stereoisomers, which can be present as mixtures or as purified forms. google.com The specific spatial arrangement of atoms in these stereoisomers can lead to differential binding affinities for their target enzymes or receptors, ultimately influencing their therapeutic effect.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. dovepress.com This approach is particularly valuable in the rational design of novel derivatives of this compound by providing a blueprint for molecular recognition at the target site.

A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. For naphthyridine-based compounds, these models can be developed based on the structures of known active ligands. For instance, in the case of HIV-1 integrase inhibitors, a pharmacophore model for 8-hydroxy-(1,6)-naphthyridine-7-carboxamides was developed to understand their binding mode. nih.gov This model helped to align the key metal-binding features of the naphthyridine scaffold with those of other known inhibitors, providing insights into potential interactions with magnesium ions in the enzyme's active site. nih.gov Such models can guide the design of new analogs with improved potency and selectivity.

Ligand-based drug design, which relies on the knowledge of molecules that bind to a specific target, is another key strategy. When the three-dimensional structure of the target is unknown, a pharmacophore model can be generated by superimposing a set of active molecules and extracting their common chemical features. dovepress.com This model then serves as a template for virtual screening of compound libraries to identify new molecules with the desired features. For example, a structure-based e-pharmacophore was developed from the active site of 3-phosphoinositide-dependent kinase-1 to synthesize a series of novel 10-methoxy dibenzo[b,h] nih.govnih.govnaphthyridine-carboxamides. researchgate.net

These computational approaches can also be used to predict the activity of newly designed compounds. By understanding the key structural requirements for biological activity, medicinal chemists can prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources. excli.de The insights gained from pharmacophore models and other ligand-based methods are instrumental in optimizing the lead compounds by suggesting modifications that can enhance their interaction with the target.

Fragment-Based Drug Discovery (FBDD) Strategies (if applicable)

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds in drug discovery. nih.gov It involves screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind to a biological target. frontiersin.org These initial hits, which typically have weak affinity, are then optimized and grown into more potent, drug-like molecules. frontiersin.org This strategy has proven successful in developing several marketed drugs. nih.gov

In a hypothetical FBDD campaign, fragments containing the 2-amino-1,7-naphthyridine moiety could be screened against a target of interest. Once a binding fragment is identified, its binding mode would be determined, often using biophysical techniques like X-ray crystallography or NMR spectroscopy. frontiersin.org This structural information is crucial for the next step, which involves "growing" the fragment by adding chemical functionalities to improve its affinity and selectivity. For example, if the initial fragment binds to a hydrophobic pocket, substituents with complementary hydrophobic properties could be added.

Alternatively, a "linking" strategy could be employed where two different fragments that bind to adjacent sites on the target are connected to create a single, more potent molecule. The this compound scaffold provides multiple points for chemical modification, making it amenable to these fragment evolution strategies. The amino group, the carboxamide, and various positions on the naphthyridine rings can be functionalized to explore interactions with different regions of the target's binding site.

The success of FBDD relies on the quality of the fragment library and the sensitivity of the screening methods used to detect weak binding. nih.gov The insights gained from such an approach could lead to the discovery of novel and potent drug candidates based on the this compound scaffold.

Preclinical Research Applications and Future Directions

Utility as Chemical Probes for Biological Pathway Elucidation

Chemical probes are essential small molecules used to study and manipulate biological systems. The 2-amino-1,7-naphthyridine-3-carboxamide scaffold is well-suited for development into such tools. By attaching fluorescent dyes or other reporter groups, derivatives can be synthesized to function as probes for visualizing and investigating specific biological targets. For instance, a related 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold has been successfully utilized to develop selective fluorescent ligands for the cannabinoid type 2 (CB2) receptor. nih.gov This approach allows for an increased understanding of receptor expression and signaling, thereby accelerating drug discovery. nih.gov

Similarly, the this compound core could be modified to create probes for other targets. The amino and carboxamide groups provide convenient handles for chemical modification, allowing the attachment of fluorophores without significantly disrupting the core's binding properties. These probes can be instrumental in high-throughput screening, cellular imaging, and target validation studies, helping to elucidate the complex biological pathways involved in health and disease.

Role as Lead Compounds in Academic Drug Discovery Programs

Naphthyridine derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to bind to a wide range of biological targets with high affinity. mdpi.com The broader naphthyridine class has demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. mdpi.comnih.govnih.gov This versatility makes them attractive starting points, or lead compounds, for academic drug discovery programs.

For example, a research collaboration focused on visceral leishmaniasis identified an 8-hydroxynaphthyridine as a starting point for a drug discovery campaign. nih.gov The subsequent optimization process involved addressing challenges such as metabolic instability and understanding the compound's mode of action. nih.gov The this compound structure, with its potential for diverse chemical modifications, represents a valuable building block for inclusion in compound libraries screened against various diseases. Academic programs can explore its derivatives to identify novel therapeutic agents and unravel new pharmacological activities associated with the 1,7-naphthyridine (B1217170) core.

Co-crystallization Studies with Biological Macromolecules for Structural Biology Insights

Understanding the precise three-dimensional interaction between a small molecule and its biological target is fundamental to rational drug design. Co-crystallization, followed by X-ray diffraction analysis, is a powerful technique for obtaining this structural information. The this compound molecule possesses several functional groups capable of forming non-covalent interactions, such as hydrogen bonds, which are critical for stable binding to macromolecules like proteins. nih.gov

The formation of a co-crystal involves a multi-component system where an active pharmaceutical ingredient (API) and a coformer are held together in a crystal lattice by non-covalent interactions. nih.govmdpi.com The functional groups on the this compound molecule make it a suitable candidate for forming such co-crystals with protein targets. Obtaining a co-crystal structure would provide invaluable insights into the binding mode, guiding further structure-activity relationship (SAR) studies and the optimization of lead compounds for improved potency and selectivity.

Functional Group on CompoundPotential Interaction with Macromolecule
Amino Group (-NH2)Hydrogen Bond Donor
Carboxamide Group (-CONH2)Hydrogen Bond Donor and Acceptor
Naphthyridine Ring NitrogensHydrogen Bond Acceptor
Aromatic Ring Systemπ-π Stacking, Hydrophobic Interactions

Development of Analytical Tools and Radiotracers for Research (e.g., PET Tracers)

The 1,7-naphthyridine scaffold has proven to be a valuable framework for the development of sophisticated analytical tools, particularly radiotracers for Positron Emission Tomography (PET) imaging. PET is a non-invasive imaging technique that allows for the in vivo quantification of biological processes and can facilitate drug discovery by enabling target engagement studies. nih.gov

Researchers have successfully synthesized and evaluated ¹¹C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides as PET tracers for the metabotropic glutamate (B1630785) receptor 2 (mGlu2). nih.govnih.govresearchgate.net These tracers were developed from a library of mGlu2 negative allosteric modulators (NAMs). The lead candidates demonstrated good brain permeability and high binding specificity for the mGlu2 receptor in preclinical studies. nih.govnih.gov This work highlights the suitability of the 1,7-naphthyridine-carboxamide core for creating brain-penetrant imaging agents. The this compound structure could serve as a precursor for developing novel PET tracers for other neurological targets, aiding in the study of brain disorders such as schizophrenia, Parkinson's disease, and Alzheimer's disease. nih.gov

Tracer CandidateTarget ReceptorKey FindingsReference
[¹¹C]14amGlu2Good brain permeability nih.govnih.gov
[¹¹C]14bmGlu2Superior binding specificity, excellent stability in the brain nih.govnih.govresearchgate.net

Unaddressed Research Questions and Translational Challenges in Naphthyridine Research

Despite the promise of naphthyridine-based compounds, several research questions and translational challenges remain. A significant hurdle in drug discovery for many diseases is the lack of robustly validated drug targets. nih.gov This often necessitates phenotypic screening approaches, where compounds are tested for their effect on cells or organisms without a preconceived notion of the molecular target, making subsequent optimization more challenging. nih.gov

Translational research, which aims to bridge the gap between basic science discoveries and clinical applications, faces numerous obstacles. dndi.org For naphthyridine derivatives, these challenges include optimizing pharmacokinetic properties, ensuring metabolic stability, and minimizing off-target effects. For example, some naphthyridine series have been hampered by issues such as glucuronidation, a metabolic process that can lead to rapid clearance from the body. nih.gov A major cause of failure for drug candidates in clinical development is a lack of efficacy, which often stems from the poor predictive value of preclinical models. frontiersin.org Addressing these issues requires a deeper understanding of the structure-activity and structure-property relationships of the naphthyridine scaffold.

ChallengeDescriptionPotential Mitigation Strategy
Target Identification For phenotypically active compounds, the molecular target is often unknown.Target deconvolution studies using chemical proteomics and other advanced techniques.
Metabolic Instability Compounds are rapidly metabolized and cleared, reducing efficacy.Structural modifications to block metabolic "hotspots" without losing potency.
Predictive Validity Preclinical models (cell-based, animal) may not accurately predict human response.Development of more sophisticated models, such as organoids and "disease-on-a-chip" technologies. frontiersin.org
Translational Gap Difficulty in translating promising preclinical data into clinical success.Integrated research teams, early consideration of clinical trial design, and use of biomarkers. alliedacademies.org

Emerging Research Frontiers and Collaborative Opportunities in Chemical Biology

The intersection of naphthyridine chemistry and chemical biology presents exciting new frontiers for research. frontiersin.org Advances in synthetic chemistry are enabling the creation of more complex and diverse libraries of naphthyridine derivatives, expanding the chemical space available for screening. nih.gov The development of novel chemical probes based on the 1,7-naphthyridine scaffold can provide new tools to explore complex biological systems with greater precision. nih.gov

Furthermore, the integration of computational methods, such as molecular docking and molecular dynamics simulations, can guide the rational design of new compounds with improved properties. researchgate.net Collaborative opportunities are abundant, requiring the expertise of synthetic chemists, biochemists, pharmacologists, and clinicians. Such interdisciplinary efforts are crucial for tackling complex diseases and advancing the most promising naphthyridine-based compounds from the laboratory to the clinic. Exploring novel therapeutic modalities, such as targeted protein degradation or the modulation of allosteric sites, represents another promising avenue for future research with this versatile scaffold.

Q & A

Q. What are the primary synthetic routes for 2-Amino-1,7-naphthyridine-3-carboxamide, and how are intermediates characterized?

The compound is typically synthesized via cyclization of cyano-substituted pyridine derivatives. For example, 3-cyano-4-methylpyridine reacts with potassium t-butoxide in dimethylformamide (DMF) under controlled temperatures (0°–5°C) to form intermediates, followed by hydrolysis or aminolysis to yield the carboxamide moiety . Key intermediates are purified via recrystallization (e.g., toluene) and characterized using FTIR, 1H^1 \text{H}-NMR, and mass spectrometry to confirm structural integrity .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

  • NMR Spectroscopy : 1H^1 \text{H}-NMR detects aromatic protons (e.g., signals at δ 8.02–9.11 ppm for naphthyridine rings) and substituents like methyl or trifluoromethyl groups .
  • HPLC : Purity assessment (≥98%) and quantification of byproducts .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 390.2) confirm molecular weight and fragmentation patterns .

Q. How is the compound initially screened for biological activity in academic research?

Preliminary testing involves:

  • Antimicrobial Assays : Disk diffusion or microbroth dilution against bacterial/fungal strains (e.g., E. coli, C. albicans) .
  • Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound derivatives?

  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reaction rates for cyclization steps .
  • Catalyst Use : Sodium hydride or HATU improves coupling efficiency in amide bond formation .
  • Temperature Control : Low temperatures (0°–5°C) minimize side reactions during nucleophilic substitutions .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • SAR Analysis : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups) on potency. For example, electron-withdrawing groups (-CF3_3) may enhance antibacterial activity but reduce solubility .
  • Metabolic Stability Testing : Liver microsome assays identify rapid degradation of certain analogs, explaining inconsistent in vivo results .

Q. How can computational modeling predict the target interactions of this compound?

  • Docking Studies : Use software (AutoDock, Schrödinger) to model binding to enzymes (e.g., DNA gyrase for antimicrobial activity) .
  • QSAR Models : Correlate electronic parameters (HOMO/LUMO, logP) with experimental IC50_{50} values to prioritize analogs .

Q. What methodologies elucidate structure-activity relationships (SAR) for naphthyridine-based inhibitors?

  • Positional Scanning : Synthesize analogs with varied substituents (e.g., 3-cyano, 4-oxo) and test activity gradients .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify critical hydrogen bonds or hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.